molecular formula C8H14N4O B13157891 N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13157891
M. Wt: 182.22 g/mol
InChI Key: IRDMYYYAUPSGDU-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide is a chemical compound with a unique structure that includes an imidazole ring and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 2-(dimethylamino)ethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like halides or amines in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxylic acid.

    Reduction: Formation of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carbinol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
  • 2-(dimethylamino)ethyl methacrylate

Uniqueness

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific structure, which combines an imidazole ring with a dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in its interactions with molecular targets.

Biological Activity

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide, also known as a derivative of imidazole, has garnered interest in the field of medicinal chemistry due to its promising biological activities. This compound is part of a broader class of imidazole derivatives that exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that imidazole derivatives often function as inhibitors of key kinases involved in cell signaling pathways. For instance, studies have shown that certain imidazole carboxamides act as selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), which plays a crucial role in inflammatory responses and cancer progression .

Anticancer Properties

The compound has demonstrated significant potential in cancer therapy. Inhibition of TAK1 by imidazole derivatives has been linked to sensitizing tumor cells to apoptosis induced by various stimuli, including TRAIL (TNF-related apoptosis-inducing ligand) . This suggests that this compound could be explored further for its efficacy in treating cancers such as pancreatic, ovarian, and breast cancers.

Antimicrobial Activity

Imidazole derivatives are also noted for their antibacterial properties. Research has highlighted the ability of these compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, modifications to the imidazole structure have resulted in enhanced activity against resistant strains of bacteria, which is particularly relevant given the rising issue of antibiotic resistance .

Pharmacokinetics and Toxicity

Pharmacokinetic studies on related imidazole compounds indicate that they often possess favorable metabolic stability and solubility profiles. For instance, one study reported a solubility of 30 μM in PBS buffer and good metabolic stability in microsome assays for a closely related compound . However, detailed toxicity studies specifically for this compound remain limited and warrant further investigation.

Case Study 1: TAK1 Inhibition

A significant study focused on the discovery of 2,4-1H-imidazole carboxamides as potent inhibitors of TAK1. The research utilized a DNA-encoded chemical library screening method, revealing that certain structural modifications led to improved potency and selectivity against various kinases. The most potent compound from this series exhibited an IC50 value of 2 nM against TAK1, indicating its potential as a therapeutic agent .

Case Study 2: Antibacterial Efficacy

Another notable investigation assessed the antibacterial activity of various imidazole derivatives against resistant bacterial strains. The study utilized the agar disc-diffusion method to evaluate the efficacy of these compounds. Results indicated that several derivatives exhibited significant inhibition zones against both methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . This underscores the therapeutic potential of imidazole derivatives in combating antibiotic-resistant infections.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other imidazole derivatives:

Compound NameTarget ActivityIC50 ValueNotes
This compoundTAK1 InhibitionTBDPromising anticancer potential
2,4-1H-Imidazole CarboxamideTAK1 Inhibition2 nMHigh potency and selectivity
Nitroimidazole DerivativesAntibacterialVaries (up to 8 μg/disc)Effective against resistant strains

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C8H14N4O/c1-11(2)5-4-10-8(13)12-6-3-9-7-12/h3,6-7H,4-5H2,1-2H3,(H,10,13)

InChI Key

IRDMYYYAUPSGDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)N1C=CN=C1

Origin of Product

United States

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